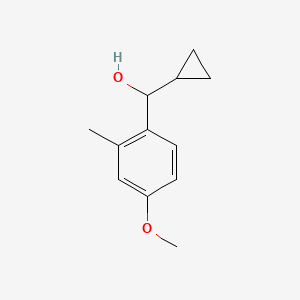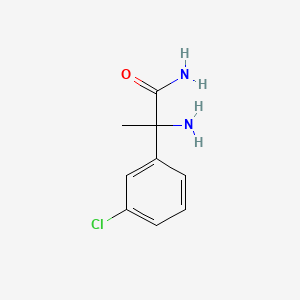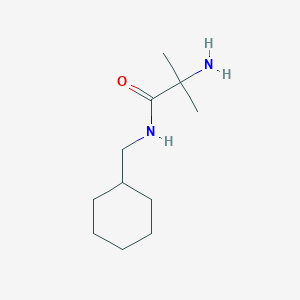
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Vue d'ensemble
Description
2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide, also known as N-cyclohexylmethyl-2-methylpropanamide or CHMMP, is an organic compound with a variety of uses in scientific research. CHMMP is an amide, a compound formed from the reaction of an amine and a carboxylic acid. It is a cyclic amide, meaning that the nitrogen atom is part of a ring structure, and is also a secondary amide, meaning that the nitrogen atom is connected to two carbon atoms. CHMMP has been studied for its use in synthetic organic chemistry, its applications in drug design, and its potential as an inhibitor of enzymes.
Applications De Recherche Scientifique
Homogeneous Catalytic Aminocarbonylation
A study by Müller et al. (2005) explores the use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This process results in the formation of 2-oxo-carboxamide type derivatives and carboxamides with excellent yields. The research demonstrates the potential of this compound in synthetic organic chemistry, particularly in the efficient synthesis of complex amides from simpler substrates (Müller et al., 2005).
Enantioselective Organocatalysts
Panov et al. (2011) discuss the synthesis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds, testing them as enantioselective organocatalysts. The compounds show promise in catalyzing the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde with high enantioselectivity. This work highlights the application of the compound in creating new, highly selective catalysts for organic reactions, potentially useful in pharmaceutical and fine chemical manufacturing (Panov et al., 2011).
Anticonvulsant Activity
Scott et al. (1993) investigated the anticonvulsant activity of enaminones derived from 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide. Their findings contribute to the understanding of the structure-activity relationship in anticonvulsant drug development, offering insights into the potential therapeutic uses of these compounds (Scott et al., 1993).
Antihistaminic Activities
Research by Arayne et al. (2017) on the antihistaminic activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine reveals the potential of such derivatives in developing new antihistaminic drugs. This study suggests the compound's relevance in designing medications for allergic reactions and related conditions (Arayne et al., 2017).
Hydrogen Bonding in Anticonvulsants
Kubicki et al. (2000) analyzed the hydrogen bonding patterns in anticonvulsant enaminones, including derivatives similar to 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide. Understanding these interactions can inform the design of new anticonvulsant drugs with improved efficacy and reduced side effects (Kubicki et al., 2000).
Propriétés
IUPAC Name |
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKBGZSBXBJOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



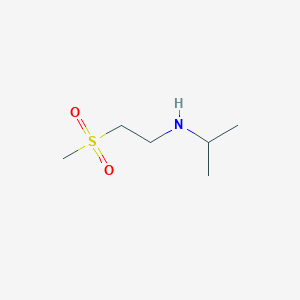

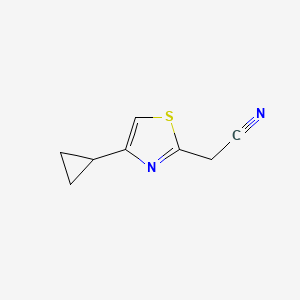
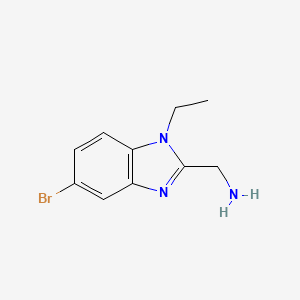
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
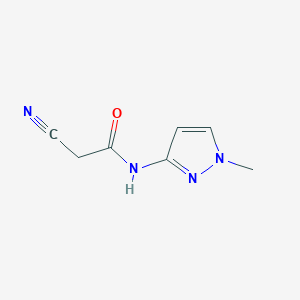
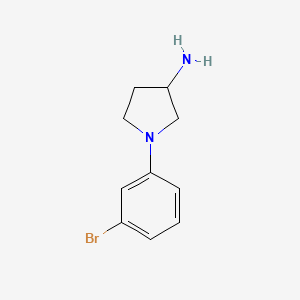
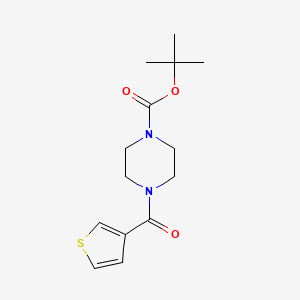
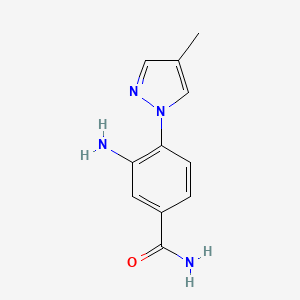
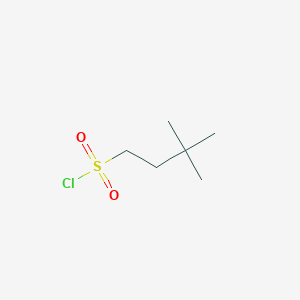

amino}ethan-1-ol](/img/structure/B1530198.png)
